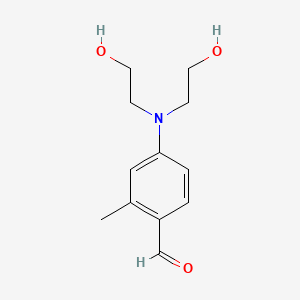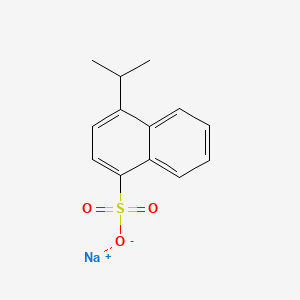
Sodium 4-(1-methylethyl)naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1-methylethyl)naphthalene-1-sulphonate: is an organic compound with the molecular formula C₁₃H₁₄O₃SNa. It is a sodium salt derivative of naphthalenesulfonic acid, characterized by the presence of a sulfonate group attached to a naphthalene ring substituted with a 1-methylethyl group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1-methylethyl)naphthalene-1-sulphonate typically involves the sulfonation of 4-(1-methylethyl)naphthalene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation in a reactor, followed by neutralization and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid or thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate is used as a surfactant and dispersing agent in chemical reactions. It helps in stabilizing emulsions and suspensions, making it valuable in various chemical processes .
Biology: In biological research, this compound is used as a reagent for studying protein interactions and enzyme activities. Its ability to modify protein structures makes it useful in biochemical assays .
Medicine: Its surfactant properties aid in the formulation of pharmaceutical compounds, enhancing their solubility and bioavailability .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. It acts as a dispersing agent, improving the stability and performance of these products .
Mechanism of Action
The mechanism of action of Sodium 4-(1-methylethyl)naphthalene-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s surfactant properties also enable it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Sodium 1-naphthalenesulfonate
- Sodium 2-naphthalenesulfonate
- Sodium dodecylbenzenesulfonate
Comparison: Sodium 4-(1-methylethyl)naphthalene-1-sulphonate is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical and physical properties. Compared to Sodium 1-naphthalenesulfonate and Sodium 2-naphthalenesulfonate, it has enhanced surfactant properties and better solubility in organic solvents. Sodium dodecylbenzenesulfonate, on the other hand, is more commonly used as a detergent due to its longer alkyl chain .
Properties
CAS No. |
55184-48-0 |
|---|---|
Molecular Formula |
C13H13NaO3S |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
sodium;4-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-7-8-13(17(14,15)16)12-6-4-3-5-11(10)12;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
ANSCQMQJAJIABZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


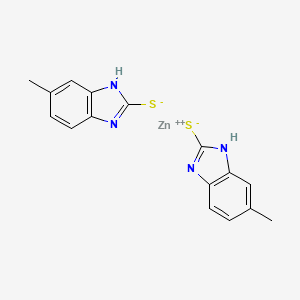
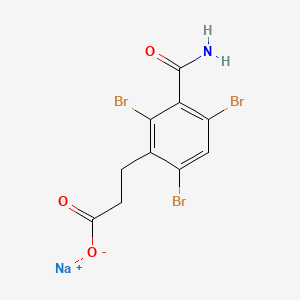
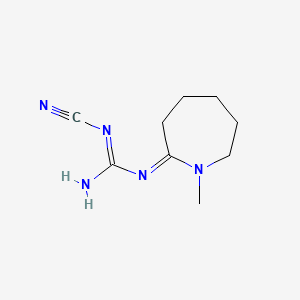
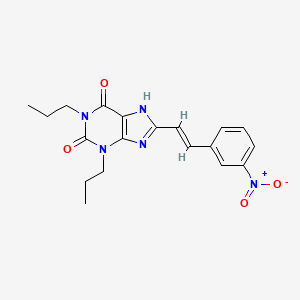
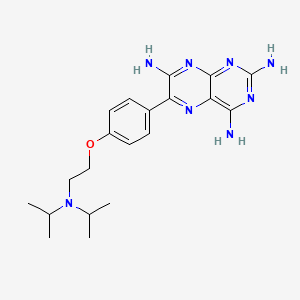
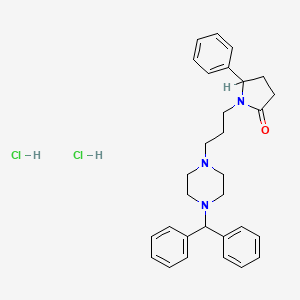
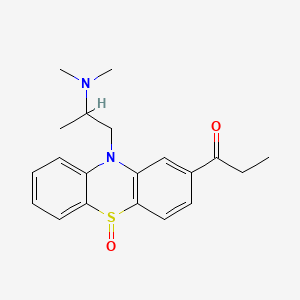
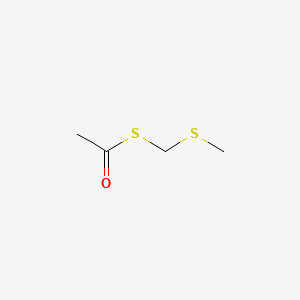
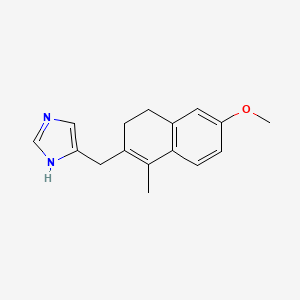
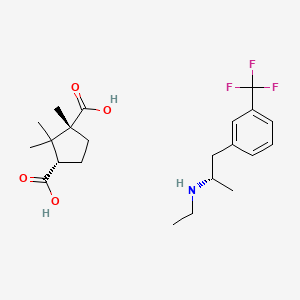
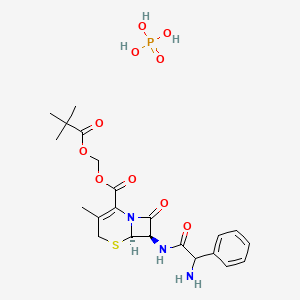
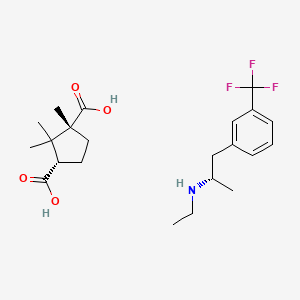
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)
